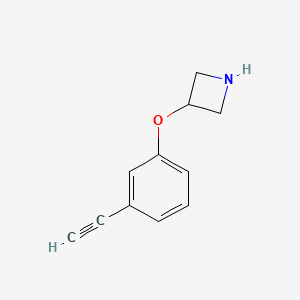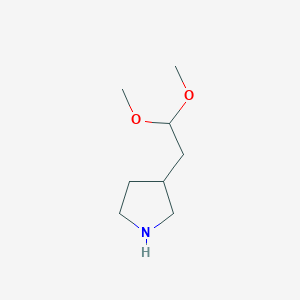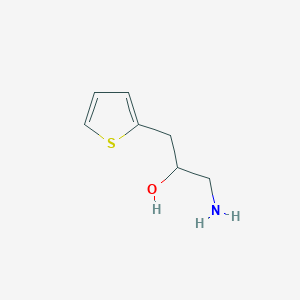
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxypropyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted triazoles.
Hydrolysis: The ethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and triazole derivatives .
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which have applications in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-1h-1,2,4-triazol-3-amine: Similar in structure but with a methoxy group instead of an ethoxy group.
1-(3-Propoxypropyl)-1h-1,2,4-triazol-3-amine: Contains a propoxy group instead of an ethoxy group.
1-(3-Butoxypropyl)-1h-1,2,4-triazol-3-amine: Contains a butoxy group instead of an ethoxy group .
The uniqueness of this compound lies in its specific ethoxypropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4O/c1-2-12-5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
BDCJUXPDSKHQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



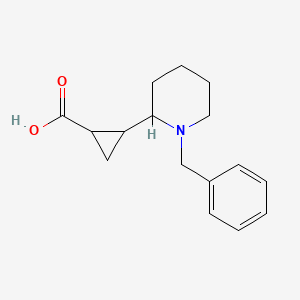


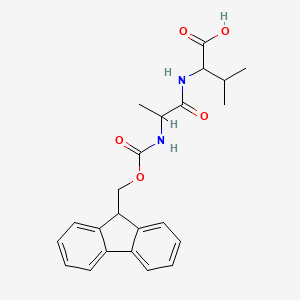

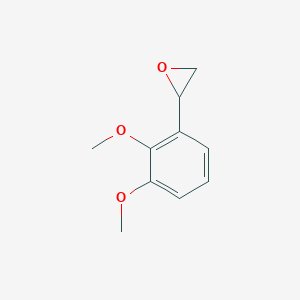
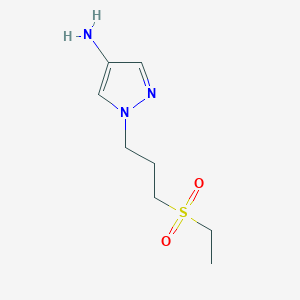
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
